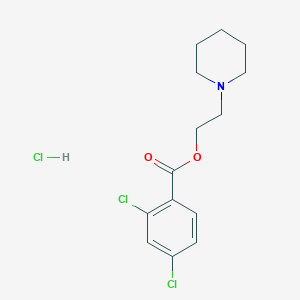

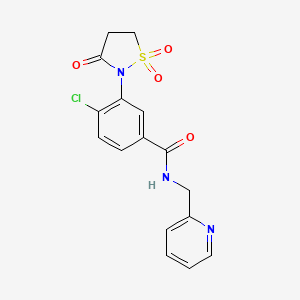

![molecular formula C13H14N4O2 B5008962 N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)

N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyridine derivatives often involves nitration reactions, utilizing H2SO4/HNO3 mixtures for introducing nitro groups into the pyridine ring. Innovations in synthesis methods aim at making these processes more environmentally friendly by eliminating the need for chromatography column separation, thus reducing material and energy consumption. For instance, a novel 3E method has been applied for synthesizing 5-nitro 2-diethylamino 6-methyl pyridine organic crystals, showcasing the potential for eco-friendlier synthesis routes for similar compounds (Wang, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, alongside density functional theory (DFT) calculations. These studies reveal intricate details about the molecular geometry, including coplanarity of certain groups with the pyridine ring and the specific orientations of substituents, which significantly influence the compound's chemical reactivity and physical properties. For example, dimeric structures linked by hydrogen bonds were observed, providing insights into the compound's solid-state characteristics (Lorenc et al., 2012).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including nitration, bromination, and complexation, influenced by their functional groups. The presence of nitro and amino groups in N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine suggests its reactivity towards substitution reactions, which can be utilized in further chemical modifications and drug synthesis. The nitration process, in particular, demonstrates the directive influence of functional groups on reaction pathways, highlighting the complexity of chemical reactivity in such compounds (Hertog, Kolder, & Combe, 2010).

Mecanismo De Acción

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

It is common for such compounds to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds are known to have significant effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly impact the action of such compounds .

Propiedades

IUPAC Name |

N-methyl-5-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-16(9-7-11-4-2-3-8-14-11)13-6-5-12(10-15-13)17(18)19/h2-6,8,10H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFCTPKITVHUQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324972 |

Source

|

| Record name | N-methyl-5-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26660343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

376606-11-0 |

Source

|

| Record name | N-methyl-5-nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

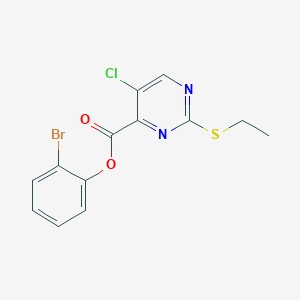

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5008883.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5008889.png)

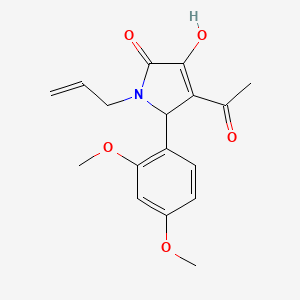

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)

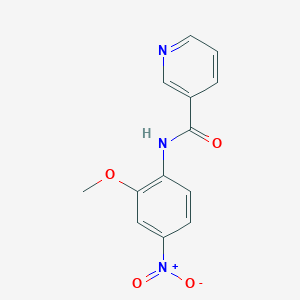

![N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5008905.png)

![methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5008912.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5008922.png)

![3-[(4-bromobenzyl)oxy]benzonitrile](/img/structure/B5008937.png)

![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)